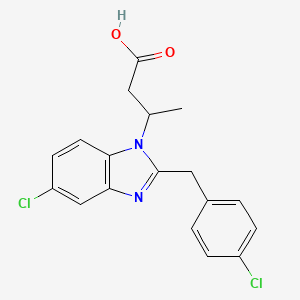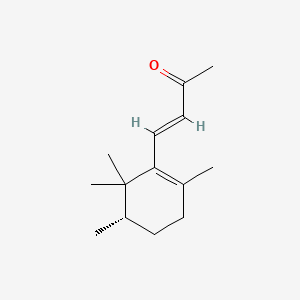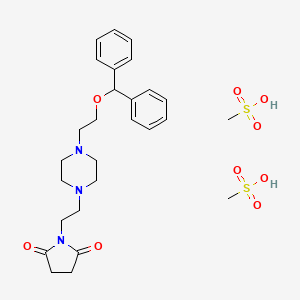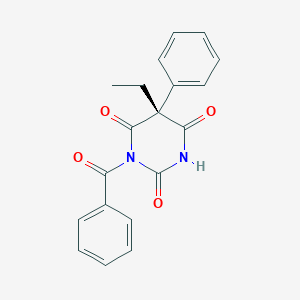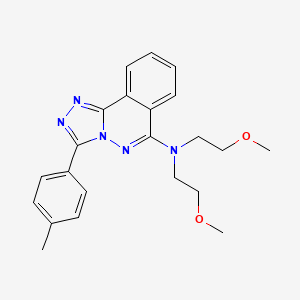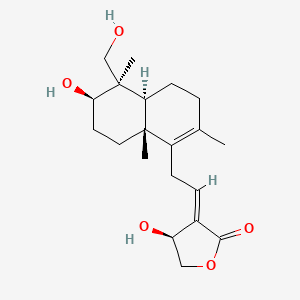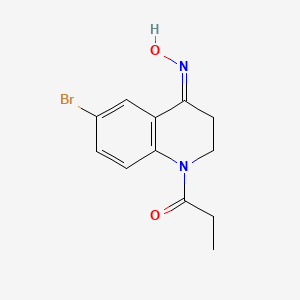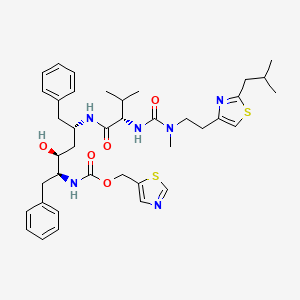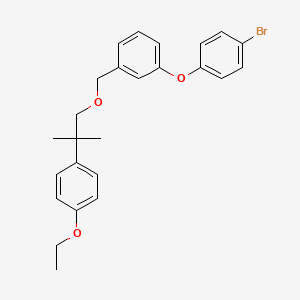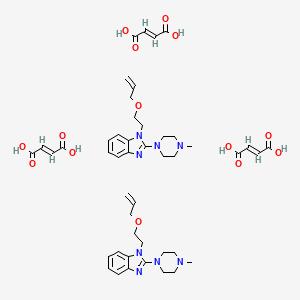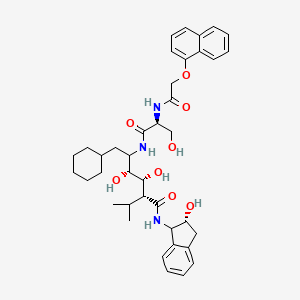
Noa-Ser-CVD-Ahi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-Ser-CVD-Ahi involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular structure.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical vapor deposition (CVD) processes. CVD is a widely used technique for producing high-purity, high-performance solid materials. The process involves the chemical reaction of gaseous precursors on a substrate, resulting in the deposition of a solid film. This method is advantageous for producing materials with precise control over composition and structure .
Chemical Reactions Analysis
Types of Reactions
Noa-Ser-CVD-Ahi undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while reduction may produce more stable, reduced forms of the compound.
Scientific Research Applications
Noa-Ser-CVD-Ahi has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-performance materials for electronics, coatings, and other applications .
Mechanism of Action
The mechanism of action of Noa-Ser-CVD-Ahi involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Noa-Ser-CVD-Ahi include other advanced materials produced through chemical vapor deposition processes. Examples include:
Graphene: A single layer of carbon atoms with exceptional electrical, thermal, and mechanical properties.
Diamond-like Carbon (DLC): A form of amorphous carbon with properties similar to diamond, used in coatings and protective films.
Silicon Carbide (SiC): A compound with high thermal conductivity and mechanical strength, used in high-performance electronics .
Uniqueness
This compound stands out due to its unique molecular structure and the specific properties it imparts to the materials produced
Properties
CAS No. |
146363-87-3 |
|---|---|
Molecular Formula |
C39H51N3O8 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C39H51N3O8/c1-23(2)34(39(49)42-35-28-17-9-7-14-26(28)20-31(35)44)37(47)36(46)29(19-24-11-4-3-5-12-24)41-38(48)30(21-43)40-33(45)22-50-32-18-10-15-25-13-6-8-16-27(25)32/h6-10,13-18,23-24,29-31,34-37,43-44,46-47H,3-5,11-12,19-22H2,1-2H3,(H,40,45)(H,41,48)(H,42,49)/t29?,30-,31+,34+,35?,36+,37+/m0/s1 |
InChI Key |
QIJRISQBRNSOTF-NKQLCSKJSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4[C@@H](CC5=CC=CC=C45)O |
Canonical SMILES |
CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4C(CC5=CC=CC=C45)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



